molecular formula C28H24N2O9 B12468943 2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No.: B12468943
M. Wt: 532.5 g/mol
InChI Key: PIFQSKXJINKSPC-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves several steps, starting with the preparation of the core structure and subsequent functionalization. The general synthetic route includes:

    Preparation of the core structure: This involves the reaction of 2-oxo-2-phenylethyl bromide with 4-nitrophenyl acetic acid under basic conditions to form the intermediate compound.

    Functionalization: The intermediate is then reacted with 4-aminobenzoic acid and 5-oxo-5-pentanoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions with nucleophiles like amines and alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Amines, alcohols, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

    Reduction of nitro group: 2-amino-2-phenylethyl 4-{5-[2-(4-aminophenyl)-2-oxoethoxy]-5-oxopentanamido}benzoate.

    Reduction of carbonyl groups: 2-hydroxy-2-phenylethyl 4-{5-[2-(4-nitrophenyl)-2-hydroxyethoxy]-5-hydroxypentanamido}benzoate.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and proteins, potentially inhibiting their activity. The ester and amide groups can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-OXO-2-PHENYLETHYL 2-(2-BROMO-4-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE
  • 2-OXO-2-PHENYLETHYL 4-(2-NITROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE

Uniqueness

2-OXO-2-PHENYLETHYL 4-{5-[2-(4-NITROPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C28H24N2O9

Molecular Weight

532.5 g/mol

IUPAC Name

phenacyl 4-[[5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C28H24N2O9/c31-24(20-11-15-23(16-12-20)30(36)37)17-38-27(34)8-4-7-26(33)29-22-13-9-21(10-14-22)28(35)39-18-25(32)19-5-2-1-3-6-19/h1-3,5-6,9-16H,4,7-8,17-18H2,(H,29,33)

InChI Key

PIFQSKXJINKSPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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